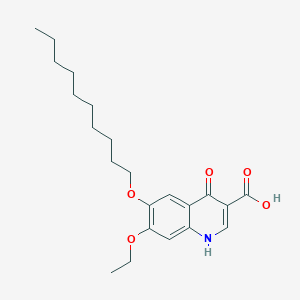![molecular formula C23H23N2+ B13424171 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline CAS No. 24144-04-5](/img/structure/B13424171.png)
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline is a chemical compound known for its unique structure and properties. It is often referred to as Quinaldine Red in scientific literature . This compound is characterized by its dark green to black solid appearance and is used in various scientific applications due to its distinctive chemical behavior .
Méthodes De Préparation
The synthesis of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves a condensation reaction between the methyl group of 1-ethyl-2-methylquinolinium iodide and the carbonyl group of para-dimethylaminobenzaldehyde . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like sodium carbonate and reducing agents such as hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and a pH indicator due to its ability to change color based on pH levels . In biology, it is utilized in fluorescence microscopy to study cellular structures and processes . Industrially, it is used in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves its interaction with molecular targets and pathways within cells . It acts as a cationic molecule that can undergo oxidation at different pH levels, which is crucial for its function as a pH indicator . The compound’s fluorescence properties are also significant, as it only fluoresces when bound to specific targets, making it useful in various imaging techniques .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline can be compared to other similar compounds such as 1-ethyl-2-methylquinolinium iodide and para-dimethylaminobenzaldehyde . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its dual functionality as both a fluorescent probe and a pH indicator, which is not commonly found in other related compounds .
Propriétés
Numéro CAS |
24144-04-5 |
|---|---|
Formule moléculaire |
C23H23N2+ |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C23H23N2/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2/h5-17H,3-4H2,1-2H3/q+1 |
Clé InChI |
CJRNTVYQEXDVCB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)
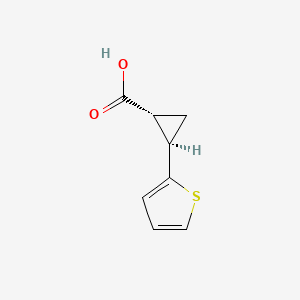
![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
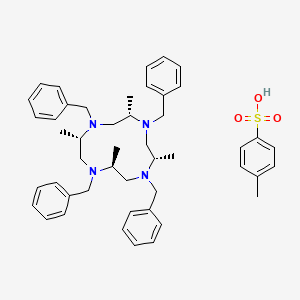
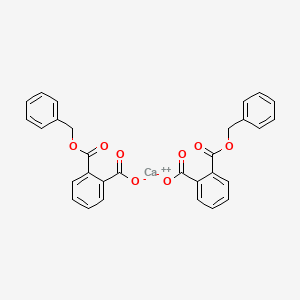
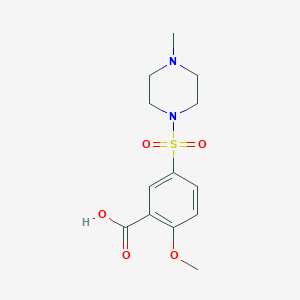
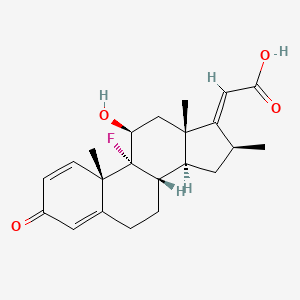
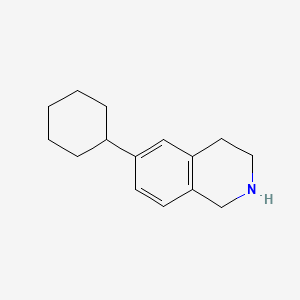
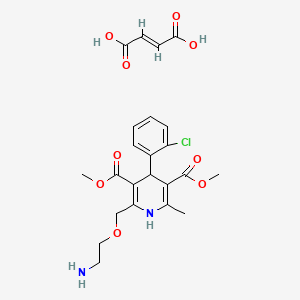
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)

